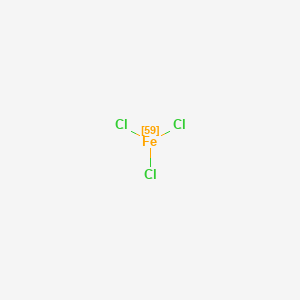
Ferric chloride Fe 59
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric chloride Fe 59, also known as Iron (III) chloride, is a chemical compound with the formula FeCl₃. It is a dark-colored crystal with iron in the +3 oxidation state. This compound is widely used in various industrial and laboratory applications due to its properties as a Lewis acid and its ability to function as an astringent .
Preparation Methods
Ferric chloride Fe 59 can be synthesized through several methods:
Dissolving Iron Ore in Hydrochloric Acid: The reaction involves dissolving iron ore (Fe₃O₄) in hydrochloric acid (HCl), resulting in the formation of ferrous chloride (FeCl₂) and ferric chloride (FeCl₃) along with water[ \text{Fe}_3\text{O}_4 + 8\text{HCl} \rightarrow \text{FeCl}_2 + 2\text{FeCl}_3 + 4\text{H}_2\text{O} ]
Oxidation of Ferrous Chloride with Chlorine: This method involves oxidizing ferrous chloride (FeCl₂) with chlorine gas (Cl₂) to produce ferric chloride[ 2\text{FeCl}_2 + \text{Cl}_2 \rightarrow 2\text{FeCl}_3 ]
Oxidation of Ferrous Chloride with Oxygen: In this method, ferrous chloride is oxidized with oxygen (O₂) in the presence of hydrochloric acid to form ferric chloride[ 4\text{FeCl}_2 + \text{O}_2 + 4\text{HCl} \rightarrow 4\text{FeCl}_3 + 2\text{H}_2\text{O} ] These methods are commonly used in industrial production to obtain ferric chloride in large quantities.
Chemical Reactions Analysis
Ferric chloride Fe 59 undergoes various types of chemical reactions, including:
Scientific Research Applications
Ferric chloride Fe 59 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the chlorination of aromatic compounds and the oxidation of alcohols.
Biology: Ferric chloride is used in biochemical assays to detect the presence of phenolic compounds and other analytes.
Mechanism of Action
The mechanism of action of ferric chloride Fe 59 involves its ability to bind to negatively charged surfaces, such as cell membranes and plasma proteins. This binding can lead to the aggregation of proteins and cells, which is utilized in various applications, such as water treatment and biochemical assays . In medical applications, ferric chloride acts as a phosphate binder, reducing serum phosphate levels in patients with chronic kidney disease .
Comparison with Similar Compounds
Ferric chloride Fe 59 can be compared with other iron compounds, such as ferrous chloride (FeCl₂) and ferric sulfate (Fe₂(SO₄)₃):
- **Ferric
Ferrous Chloride (FeCl₂): Unlike ferric chloride, ferrous chloride contains iron in the +2 oxidation state. It is less oxidizing and is used in different applications, such as in the reduction of chromate in cement.
Properties
CAS No. |
18497-67-1 |
|---|---|
Molecular Formula |
Cl3Fe |
Molecular Weight |
165.29 g/mol |
IUPAC Name |
trichloro(59Fe)iron-59 |
InChI |
InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3/i;;;1+3 |
InChI Key |
RBTARNINKXHZNM-LZPLZWJISA-K |
Isomeric SMILES |
Cl[59Fe](Cl)Cl |
Canonical SMILES |
Cl[Fe](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















